molecular formula C23H19ClN4OS B11782317 N-(3-Chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3-Chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11782317
M. Wt: 434.9 g/mol
InChI Key: AARSIRYXPRNAOE-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic small molecule belonging to a class of 1,2,4-triazole derivatives recognized for their significant potential in chemotherapeutic research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. The core 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Specifically, derivatives sharing this structural motif have demonstrated promising anti-cancer properties in scientific studies. Research on analogous molecules has shown that these compounds can act as potent inducers of apoptosis (programmed cell death) in various human cancer cell lines. Their mechanism of action is associated with the activation of executioner caspase-3 and a significant reduction in the expression of the anti-apoptotic protein Bcl-2, leading to the loss of mitochondrial membrane potential . Furthermore, 1,2,4-triazole-based hybrids have exhibited notable inhibitory effects against specific cancer cell lines, including A549 (lung) and MCF-7 (breast), with some derivatives showing low cytotoxicity in hemolytic studies, suggesting a potentially favorable therapeutic window . Beyond oncology, the 1,2,4-triazole core is also being investigated for enzyme inhibition . Recent studies on similar structures have identified potent inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, highlighting the versatility of this chemical class in biochemical research . Researchers can leverage this compound as a key intermediate or reference standard in developing novel therapeutic agents and probing disease mechanisms. Handling Note: For research purposes only. Not for diagnostic or therapeutic use. Refer to the Safety Datasheet for proper handling and storage information.

Properties

Molecular Formula

C23H19ClN4OS

Molecular Weight

434.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN4OS/c1-16-10-12-17(13-11-16)22-26-27-23(28(22)20-8-3-2-4-9-20)30-15-21(29)25-19-7-5-6-18(24)14-19/h2-14H,15H2,1H3,(H,25,29)

InChI Key

AARSIRYXPRNAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the chlorophenyl group and the thioacetamide moiety through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds similar to N-(3-Chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study published in Heterocycles evaluated several triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Applications

The compound has also been investigated for its potential anticancer properties. The presence of the triazole moiety is believed to enhance its cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of triazole derivatives on human breast cancer cell lines (MCF7), certain derivatives demonstrated significant anticancer activity. The mechanism appears to involve apoptosis induction in cancer cells, suggesting that this compound may have similar effects .

Anti-inflammatory Potential

Beyond its antimicrobial and anticancer applications, this compound has shown promise as an anti-inflammatory agent. The structural characteristics contribute to its ability to modulate inflammatory pathways.

Case Study: Anti-inflammatory Effects

Research on related thiadiazole derivatives indicated notable anti-inflammatory activity in vivo. These findings suggest that this compound may also be effective in managing inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. These studies provide insights into the compound's mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of triazole-thioacetamide derivatives is highly dependent on substituents at the triazole core and the acetamide’s N-aryl group. Below is a comparative analysis of structurally related compounds:

Compound Name Triazole Substituents Acetamide N-Substituent Key Biological Activity Reference
Target Compound 4-phenyl, 5-p-tolyl 3-chlorophenyl Not directly reported -
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridinyl 4-ethylphenyl Orco receptor agonist (insect olfactory activation)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridinyl 4-butylphenyl Orco receptor antagonist (insect olfactory inhibition)
Compound 141 (N-aryl-2-(4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide) 4-phenyl, 5-(3-chlorophenyl) Varied aryl groups AChE inhibition (IC₅₀ = 5.41–43.94 µM)
Compound 5a (N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 4-phenyl, 5-(quinolinyloxymethyl) 6-nitrobenzothiazol-2-yl Antimicrobial activity (higher antifungal than antibacterial)
N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-ethyl, 5-pyridinyl 3-chloro-4-fluorophenyl Activity not reported (structural analog for receptor studies)

Key Findings from Structural Comparisons

Triazole Substituent Impact: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance enzyme inhibition. For example, 3-chlorophenyl substituents (Compound 141) improve AChE inhibition (IC₅₀ = 5.41 µM) compared to non-halogenated analogs . Heteroaromatic Groups (e.g., pyridinyl): Enable receptor binding. VUAA1 and OLC15 modulate insect Orco receptors due to pyridinyl-triazole interactions . Bulkier Groups (e.g., p-tolyl): May enhance lipophilicity and membrane permeability, though specific data for the target compound’s p-tolyl group is lacking.

Acetamide N-Substituent Role :

  • Chlorophenyl Derivatives : 3-Chlorophenyl (target compound) and 3-chloro-4-fluorophenyl () substituents are common in enzyme inhibitors, likely due to enhanced π-π stacking and hydrophobic interactions .
  • Extended Alkyl Chains (e.g., butylphenyl in OLC15) : Increase antagonistic potency against Orco receptors compared to shorter chains .

Thioether Linkage: Critical for maintaining conformational flexibility and sulfur-mediated hydrogen bonding. Replacement with oxyether linkages (e.g., in non-thio analogs) often reduces activity .

Biological Activity

N-(3-Chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article compiles existing data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H19ClN4OSC_{23}H_{19}ClN_4OS, with a molecular weight of 434.94 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Biological Activities

1. Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. In particular, compounds containing the triazole moiety have been shown to inhibit various cancer cell lines. For instance, studies have demonstrated that similar compounds can target specific enzymes involved in cancer proliferation.

CompoundCell LineIC50 (µM)Reference
112cHCT 1164.363
112aHCT 116Moderate

In a comparative study, this compound was evaluated against established anticancer agents like doxorubicin. The findings suggested that this compound exhibits comparable or enhanced activity against certain cancer types.

2. Antiviral Activity
The compound has also been investigated for its antiviral properties. A related study showed that triazole derivatives with chlorophenyl groups displayed significant inhibitory activity against Hepatitis C Virus (HCV) serine protease. For example:

CompoundIC50 (mg)Binding Affinity (kcal/mol)Reference
4c0.015-7.55
Ribavirin0.165-6.90

The presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring was associated with enhanced inhibitory effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the positioning and nature of substituents on the aryl rings significantly influence the biological activity of triazole derivatives. Electron-withdrawing groups enhance activity by stabilizing the transition state during enzyme interactions.

Case Studies

Several studies have highlighted the efficacy of similar triazole compounds in preclinical models:

  • Study on HCV Protease Inhibition : A compound structurally similar to this compound demonstrated an IC50 value significantly lower than traditional antiviral agents, indicating a strong potential for development as an antiviral drug .
  • Anticancer Evaluations : In vitro studies on various cancer cell lines have shown that triazole derivatives can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of key signaling molecules involved in cancer progression .

Q & A

Q. What synthetic routes are recommended for preparing N-(3-Chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
  • Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., using acetic anhydride as a dehydrating agent).
  • Step 2 : Sulfur alkylation to introduce the thioacetamide moiety, often employing sodium hydride (NaH) as a base in anhydrous DMF or THF at 0–5°C to control exothermicity.
  • Step 3 : Final coupling of the chlorophenyl group via nucleophilic substitution or amide bond formation.
    Reaction yields (60–85%) depend on solvent choice (e.g., acetonitrile vs. DMF) and temperature optimization .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Key characterization techniques include:
  • FTIR : To verify functional groups (e.g., C=O stretch at ~1675 cm⁻¹, S–C=N vibrations at ~1250 cm⁻¹).
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., aromatic protons at δ 7.1–8.3 ppm, methyl groups from p-tolyl at δ 2.3 ppm).
  • X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angles between the triazole ring and aryl groups.
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 448.1) .

Advanced Research Questions

Q. How can contradictory bioactivity results across studies be systematically addressed?

  • Methodological Answer : Discrepancies often arise from:
  • Structural Analog Variations : Minor substituent changes (e.g., chloro vs. trifluoromethyl groups on the phenyl ring) drastically alter binding affinities. Compare data with analogs like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () to isolate substituent effects.
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell line selection).
  • Computational Validation : Use molecular docking (AutoDock Vina) to predict binding modes against targets like CYP450 enzymes or bacterial efflux pumps .

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., 4.5–5.2 eV), indicating redox stability.
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the thioacetamide group).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model pharmacokinetic behavior .

Q. How do substituent variations on the triazole ring impact biological activity?

  • Methodological Answer : Systematic SAR studies reveal:
Substituent PositionModification ExampleBioactivity Trend
Triazole C-4 Phenyl vs. pyridinylPyridinyl enhances antibacterial potency (MIC: 2 µg/mL vs. 8 µg/mL for phenyl).
Triazole C-5 p-Tolyl vs. chlorophenylChlorophenyl improves antifungal activity (IC₅₀: 0.8 µM vs. 3.2 µM for p-tolyl).
  • Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing covalent interactions with cysteine residues in target proteins .

Experimental Design Considerations

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Solvent Screening : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of the triazole ring).
  • Catalyst Use : Add catalytic KI (5 mol%) to accelerate SN2 reactions in thioether formation.
  • Temperature Gradients : Use microwave-assisted synthesis (100°C, 150 W) to reduce reaction time from 12 hours to 45 minutes .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24 hours; monitor via LC-MS for hydrolytic byproducts (e.g., free thiol or acetamide cleavage).
  • Light Exposure Tests : UV-Vis spectroscopy (λ = 254 nm) to detect photodegradation products.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability for storage) .

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